molecular formula C25H21N2O2P B11083295 2-(Diphenyl-phosphinoyl)-4-p-tolylazo-phenol

2-(Diphenyl-phosphinoyl)-4-p-tolylazo-phenol

Cat. No.: B11083295
M. Wt: 412.4 g/mol
InChI Key: COZGTYXMWYKLQH-UHFFFAOYSA-N
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Description

2-(Diphenyl-phosphinoyl)-4-p-tolylazo-phenol: is an organic compound that features a phosphinoyl group and an azo group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenyl-phosphinoyl)-4-p-tolylazo-phenol typically involves the reaction of diphenylphosphine oxide with a suitable azo compound under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to promote the reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at room temperature to moderate temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenyl-phosphinoyl)-4-p-tolylazo-phenol undergoes various chemical reactions, including:

    Oxidation: The phosphinoyl group can be oxidized to form phosphine oxides.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of diphenylphosphine oxide derivatives.

    Reduction: Formation of diphenylphosphinoyl-4-p-tolylamine.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry: 2-(Diphenyl-phosphinoyl)-4-p-tolylazo-phenol is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes .

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural properties.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 2-(Diphenyl-phosphinoyl)-4-p-tolylazo-phenol involves its ability to coordinate with metal ions and participate in redox reactions. The phosphinoyl group acts as a donor, forming stable complexes with transition metals. These complexes can then undergo various catalytic transformations, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .

Comparison with Similar Compounds

  • Bis(diphenylphosphino)methane (dppm)
  • Bis(diphenylphosphino)ethane (dppe)
  • Bis(diphenylphosphino)propane (dppp)

Comparison: 2-(Diphenyl-phosphinoyl)-4-p-tolylazo-phenol is unique due to the presence of both a phosphinoyl group and an azo group, which allows it to participate in a wider range of chemical reactions compared to other similar compounds. The azo group provides additional reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H21N2O2P

Molecular Weight

412.4 g/mol

IUPAC Name

2-diphenylphosphoryl-4-[(4-methylphenyl)diazenyl]phenol

InChI

InChI=1S/C25H21N2O2P/c1-19-12-14-20(15-13-19)26-27-21-16-17-24(28)25(18-21)30(29,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-18,28H,1H3

InChI Key

COZGTYXMWYKLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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